3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H4BrF3N2 and its molecular weight is 265.03 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including covalent binding . The presence of the bromo and trifluoromethyl groups may influence the compound’s interaction with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological processes , suggesting that this compound may affect multiple pathways.
Pharmacokinetics
Its molecular weight of 265.04 suggests that it may have suitable properties for oral bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of imidazo[1,2-a]pyridines , this compound may have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the overall metabolic processes in the body . Additionally, this compound can bind to specific protein targets, altering their function and potentially leading to therapeutic effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, this compound can affect gene expression and cellular metabolism . For example, it may upregulate or downregulate the expression of specific genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, the compound may inhibit the activity of certain kinases by competing with ATP for binding to the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor to consider, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity . The compound’s stability and degradation rate must be carefully monitored to ensure consistent results in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a key role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The compound’s interaction with other enzymes and cofactors can also affect metabolic flux and metabolite levels, influencing overall metabolic processes in the body.
Properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-6(8(10,11)12)13-5-3-1-2-4-14(5)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFXWNIDZUWCAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670608 | |
Record name | 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503172-42-7 | |
Record name | 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.